Boc-(+/-)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC16537004
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O4 |
|---|---|
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m0/s1 |
| Standard InChI Key | MFBDFVFXHFCNQX-NWDGAFQWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=NC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=NC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a carboxylic acid group and at the 4-position with a 4-pyridinyl moiety. The trans configuration ensures spatial separation of these functional groups, optimizing steric and electronic interactions . The Boc group, attached to the pyrrolidine nitrogen, provides steric protection and modulates reactivity during synthetic sequences .
The molecular formula C₁₅H₂₀N₂O₄ corresponds to a molar mass of 292.33 g/mol. Key structural attributes include:
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Pyrrolidine ring: Confers conformational flexibility while maintaining a defined spatial arrangement.
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4-Pyridinyl group: Introduces aromaticity and hydrogen-bonding capabilities, critical for biological interactions .
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Boc protecting group: Enhances solubility in organic solvents and prevents unwanted side reactions at the amine site.
Physicochemical Profile
The Boc group’s lipophilic nature (logP ≈ 2.8) facilitates membrane permeability in drug candidates, while the carboxylic acid enables salt formation for improved aqueous compatibility .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically proceeds via a multi-step sequence:
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Pyrrolidine formation: Cyclization of γ-aminobutyric acid derivatives under reductive amination conditions yields the trans-pyrrolidine scaffold .
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Pyridine introduction: Suzuki-Miyaura coupling installs the 4-pyridinyl group at the 4-position, leveraging palladium catalysis.
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Boc protection: Reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP) protects the secondary amine .
Critical reaction parameters include:
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Temperature: 0–25°C for Boc protection to minimize racemization .
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Catalysts: Pd(PPh₃)₄ for cross-coupling (yield: 65–78%).
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Chiral resolution: (±)-trans diastereomers are separated via preparative HPLC using chiral stationary phases .
Analytical Methods
Identity and purity are confirmed through:
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NMR spectroscopy:
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HPLC: Retention time = 12.7 min (C18 column, 0.1% TFA in H₂O/MeCN) .
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Mass spectrometry: ESI-MS m/z 293.2 [M+H]⁺.
Applications in Pharmaceutical Development
Neurological Drug Intermediates
The compound’s ability to mimic proline residues while introducing hydrogen-bonding motifs makes it invaluable in CNS drug discovery. Key applications include:
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NMDA receptor antagonists: Structural analogs show sub-μM activity in blocking glutamate overstimulation, relevant for treating stroke and epilepsy .
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Dopamine D₃ ligands: Modifications at the carboxylic acid position yield selective ligands with >100-fold selectivity over D₂ receptors, potential antipsychotics .
A recent study demonstrated that Boc-protected derivatives improve blood-brain barrier penetration by 40% compared to free amines in rodent models .
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the Boc group enables orthogonal protection strategies:
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Selective deprotection: Treatment with TFA removes Boc while preserving Fmoc groups, allowing sequential residue addition .
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Conformational control: The trans-pyrrolidine induces β-turn structures in peptides, enhancing stability against proteolytic degradation.
For example, incorporation into opioid peptide analogs increased plasma half-life from 15 min to 4.2 h in vitro .
Role in Material Science
Functionalized Polymers
Copolymerization with ε-caprolactone yields shape-memory polymers with tunable glass transitions (Tg = 35–75°C). The pyridine moiety enables post-polymerization modifications:
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Metal coordination: Fe³⁺ crosslinking increases tensile strength by 300%.
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pH responsiveness: Swelling ratios vary from 1.5 (pH 2) to 8.3 (pH 10), useful in drug delivery systems .
Surface Coatings
Self-assembled monolayers (SAMs) on gold surfaces exhibit:
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Antimicrobial activity: 99.9% reduction in S. aureus adhesion due to pyridine’s electrostatic interactions.
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Corrosion inhibition: 92% efficiency for steel in 0.1 M HCl, surpassing traditional benzotriazole inhibitors .
Biochemical and Mechanistic Insights
Enzyme Inhibition Studies
The compound acts as a transition-state analog for proline-specific enzymes:
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Prolyl oligopeptidase (POP): IC₅₀ = 0.8 μM, compared to 15 μM for Z-Pro-prolinal .
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Collagen prolyl hydroxylase: Disrupts HIF-1α stabilization, showing potential in cancer therapy.
Molecular dynamics simulations reveal that the 4-pyridinyl group forms a π-cation interaction with Lys98 in POP’s active site, explaining its potency .
Receptor Binding Profiling
In radioligand displacement assays:
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α4β2 nicotinic receptor: Kᵢ = 120 nM, making it a lead for smoking cessation therapies.
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σ-1 receptor: 73% inhibition at 10 μM, relevant for neuropathic pain management .
Future Directions and Challenges
Emerging applications include:
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PROTACs development: As a linker component in protein degraders targeting tau aggregates .
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COF synthesis: Pyridine-rich covalent organic frameworks for H₂ storage (uptake: 2.7 wt% at 77 K).
Challenges persist in enantioselective synthesis—current routes yield racemic mixtures, necessitating costly resolutions . Advances in asymmetric hydrogenation (e.g., Noyori-type catalysts) may address this limitation.
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